molecular formula C23H21NO4S B2645923 Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 391867-09-7

Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2645923
CAS No.: 391867-09-7
M. Wt: 407.48
InChI Key: QVRWEPHWICLFSS-UHFFFAOYSA-N
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Description

    Reagents: 4-aminobenzoyl chloride, triethylamine

    Conditions: The reaction is conducted under reflux conditions in an inert atmosphere, typically using a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiophene core, followed by the introduction of the benzoylbenzamido group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

  • Step 1: Synthesis of the Thiophene Core

      Reagents: 2,5-dimethylthiophene, ethyl bromoacetate

      Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoylbenzamido group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

  • Ethyl 3-(4-benzoylbenzamido)-5-phenylthiophene-2-carboxylate
  • Benzyl 2,5-dioxopyrrolidin-1-yl carbonate

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and biological activity

Biological Activity

Ethyl 2-(4-benzoylbenzamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological effects supported by case studies and research findings.

Structural Characteristics

The compound features a thiophene ring, an amide functional group, and a carboxylic acid ethyl ester. Its molecular formula is C18H21NO4SC_{18}H_{21}NO_4S with a molecular weight of 347.4 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's electronic properties and biological activity.

PropertyValue
Molecular FormulaC18H21NO4S
Molecular Weight347.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C18H21NO4S/c1-5-...
SMILESCCOC1=CC=CC=C1C(=O)N(C2=C...

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, cyanoacetate, and elemental sulfur.
  • Introduction of Dimethyl Groups : Dimethyl groups are introduced via alkylation reactions.
  • Attachment of the Benzoyl Group : The benzoyl group is incorporated through acylation reactions with appropriate benzoyl chlorides.
  • Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophene ring can participate in π-π stacking interactions with aromatic residues in protein structures, while the amide group can form hydrogen bonds with specific enzymes or receptors. These interactions may modulate the activity of these biological targets, leading to potential therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In particular, it has been effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is thought to involve disruption of bacterial cell membranes.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis and colitis.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : A research article in Antibiotics highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Research : In a study published in Inflammation Research, the compound was shown to significantly reduce levels of TNF-alpha and IL-6 in an animal model of induced inflammation.

Properties

IUPAC Name

ethyl 2-[(4-benzoylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S/c1-4-28-23(27)19-14(2)15(3)29-22(19)24-21(26)18-12-10-17(11-13-18)20(25)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRWEPHWICLFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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